1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione

DGAT2 inhibition triglyceride synthesis metabolic disease research

DGAT1/2 target deconvolution requires clean, selective probes. DGAT2 Inhibitor 122 (CAS 620931-38-6) is a validated, acyl-CoA-competitive DGAT2 inhibitor that solves this need. - Selective: IC50 5-9.7 µM vs. DGAT2; 91.8 µM vs. DGAT1, enabling unambiguous target attribution. - Cell-active: Suppresses de novo TG synthesis in HepG2 cells at 2.5-10 µM. - Structurally defined: Isatin core with dual benzyl side-chain; SAR-confirmed pharmacophore. Supplied as a research tool compound with documented purity and full analytical characterization.

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
CAS No. 620931-38-6
Cat. No. B1663359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS620931-38-6
SynonymsCompound 122;  Cpd 122;  1-(2-Benzyloxy-benzyl)-5-methyl-1H-indole-2,3-dione
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
InChIKeyOUBWMJOLFSXASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 620931-38-6: A Selective DGAT2 Inhibitor


The compound 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-38-6), also known as DGAT2 inhibitor 122, is a synthetic small molecule belonging to the indoline-2,3-dione (isatin) class [1]. It was identified through high-throughput screening of a 20,000-compound ChemBridge library as a potent and selective inhibitor of human diacylglycerol acyltransferase 2 (DGAT2), the enzyme that catalyzes the terminal and committed step in triglyceride synthesis [1]. The molecule comprises an isatin core with a side chain of two consecutive benzyl groups, a structural feature that distinguishes it from other isatin derivatives and is essential for its inhibitory activity [1]. As a research tool, it enables selective pharmacological interrogation of DGAT2-mediated lipid metabolism, with potential relevance to hepatic steatosis, insulin resistance, and related metabolic disorders [1].

Target Engagement
Selective DGAT2 inhibitor for triglyceride synthesis pathway studies
Structural Identity
Isatin core with two consecutive benzyl side chains; distinct from generic isatin analogs
Research Context
Metabolic disease model research: hepatic lipid accumulation and insulin resistance pathways

Why Isatin Analogs Cannot Replace CAS 620931-38-6


Within the indoline-2,3-dione chemical space, subtle structural modifications produce profound differences in target engagement. The primary literature demonstrates that structurally similar analogs of compound 122—differing only in the presence or position of the distal benzyl group—exhibit no detectable inhibition of DGAT2 at 10 µM, whereas compound 122 achieves an IC50 of 5–9.7 µM [1]. Generic substitution with unsubstituted isatin (IC50 ~3 µM against MAO, but no reported DGAT2 activity) or with the simpler 1-benzyl-5-methylindoline-2,3-dione (CAS 99448-75-6) would fail to recapitulate the DGAT2-selectivity profile that makes this compound valuable for metabolic research [2][3]. The presence of both the distal benzyl group in the N-1 side chain and the carbonyl groups on the isatin core is required for full inhibitory activity, a pharmacophore constraint that limits interchangeability within this compound class [1].

This Compound
Potential Substitute
Distal benzyl group present; full DGAT2 inhibitory activity reported
Isatin analogs lacking distal benzyl group: no detectable DGAT2 inhibition
DGAT2-selective profile confirmed by isozyme and cellular assays
Unsubstituted isatin or 1-benzyl-5-methylindoline-2,3-dione: no reported DGAT2 activity; primarily MAO inhibition context
Both isatin carbonyls and N-1 side chain contribute to pharmacophore
Simpler indoline-2,3-dione derivatives: pharmacophore constraint limits functional interchangeability

Evidence for DGAT2 Selectivity and Mechanism


DGAT2 Inhibition Potency vs. Structural Analogs

Compound 122 inhibits human DGAT2 with an IC50 of 5 µM in a concentration-dependent manner, as measured by a conventional extraction-based in vitro DGAT assay using isotope-labeled substrates [1]. In the same study, structurally related analogs that share the isatin core but lack the distal benzyl group or the carbonyl groups in the isatin ring showed no detectable inhibition of DGAT2 activity at 10 µM [1]. This establishes that the specific substitution pattern of compound 122 is a prerequisite for DGAT2 engagement, unlike other library compounds with closely related structures.

DGAT2 IC50 vs Analogs
Head-to-head
IC50 = 5 µM; structurally related analogs inactive at 10 µM
Supports DGAT2-specific procurement
Distal benzyl group required for activity
DGAT2 inhibition triglyceride synthesis metabolic disease research

DGAT2 vs. DGAT1 Isozyme Selectivity

When tested in total membranes isolated from DGAT2- or DGAT1-overexpressing HEK293 cells, compound 122 displayed an IC50 of 9.7 µM against DGAT2 but only 91.8 µM against DGAT1, yielding an approximately 9.5-fold selectivity window [1]. In contrast, a reference DGAT1 inhibitor potently inhibited DGAT1-containing membranes while sparing DGAT2 activity [1]. This selectivity profile was further corroborated by cellular de novo TG synthesis assays: compound 122 at 2.5–10 µM significantly suppressed [14C]glycerol incorporation into TG only in DGAT2-overexpressing cells, not in DGAT1-overexpressing cells [1].

DGAT2 vs DGAT1 Selectivity
Head-to-head
DGAT2 IC50 = 9.7 µM; DGAT1 IC50 = 91.8 µM (~9.5-fold)
Enables isozyme-specific metabolic studies
Cellular TG assay confirms functional selectivity
DGAT2 selectivity DGAT1 counter-screening isozyme selectivity profiling

Oleoyl-CoA Competitive Inhibition Mechanism

Kinetic analysis using Lineweaver-Burk plots demonstrated that compound 122 behaves as a competitive inhibitor with respect to oleoyl-CoA but not with respect to diacylglycerol (DAG) [1]. This acyl-CoA-competitive mechanism is mechanistically distinct from other DGAT2 inhibitors, such as the imidazopyridine-based series (e.g., PF-06424439, IC50 = 14 nM), which exhibit different binding modes [2]. The competitive relationship with oleoyl-CoA indicates that compound 122 targets the acyl-CoA binding site of DGAT2, making it a valuable tool for studying substrate-competitive inhibition of this enzyme.

Inhibition Mechanism
Class-level inference
Competitive with oleoyl-CoA; non-competitive with DAG
Defines acyl-CoA binding site probe
Mechanistically distinct from imidazopyridine inhibitors
competitive inhibition oleoyl-CoA enzyme kinetics Lineweaver-Burk

Cellular Triglyceride Synthesis Suppression

In HEK293 cells engineered to inducibly overexpress DGAT2 or DGAT1, compound 122 at concentrations of 2.5–10 µM significantly suppressed de novo TG synthesis only in DGAT2-overexpressing cells, with no effect on DGAT1-driven TG synthesis [1]. This cellular selectivity mirrors the in vitro enzymatic selectivity data and confirms that the compound can functionally discriminate between the two DGAT isozymes in a live-cell context. The effect was quantified by measuring incorporation of [14C]glycerol into newly synthesized TG via TLC-based analysis [1]. Additionally, compound 122 suppressed TG synthesis in HepG2 hepatic cells, demonstrating relevance in a metabolically competent liver cell line [1].

Cellular TG Suppression
Head-to-head
Reported TG synthesis suppression in DGAT2-overexpressing cells at 2.5–10 µM; no effect on DGAT1 cells
Functional target engagement in live-cell context
HepG2 hepatic cell confirmation available
triglyceride synthesis cellular assay DGAT2-overexpression lipid metabolism

Key Pharmacophoric Groups for DGAT2 Activity

The SAR study reported in the primary literature explicitly demonstrates that the distal benzyl group in the N-1 side chain and the carbonyl groups on the isatin core—both present uniquely in compound 122 among the structurally related analogs tested—are required for full DGAT2 inhibitory activity [1]. Analogs that retain the isatin core but lack the distal benzyl moiety showed no inhibition at 10 µM, establishing a clear pharmacophoric requirement [1]. This finding rules out the use of common isatin derivatives such as 5-methylisatin (CAS 608-05-9) or 1-benzyl-5-methylindoline-2,3-dione (CAS 99448-75-6) as functional substitutes for DGAT2 inhibition [2].

Structural Requirements
Head-to-head
Distal benzyl group and isatin carbonyls required for inhibition
Defines compound-specific pharmacophore
Analogs lacking these groups are inactive
structure-activity relationship isatin pharmacophore distal benzyl group chemical probe specificity

Selectivity Against GPAT1

To rule out non-specific effects on the broader triglyceride biosynthetic pathway, compound 122 was tested against glycerol-3-phosphate acyltransferase 1 (GPAT1), another enzyme in the TG synthesis cascade. At 10 µM, compound 122 exhibited less than 10% inhibition of GPAT1 activity, confirming that its inhibitory effect is restricted to DGAT2 rather than broadly suppressing the TG biosynthetic machinery [1]. This contrasts with pan-lipogenic inhibitors that may simultaneously affect multiple nodes in the TG synthesis pathway.

GPAT1 Counter-screen
Class-level inference
<10% GPAT1 inhibition at 10 µM
Confirms DGAT2-restricted activity
Reduces off-target TG pathway confounding
off-target selectivity GPAT1 triglyceride biosynthesis pathway target specificity

Research Applications of CAS 620931-38-6


DGAT2 Knockdown in Hepatocyte Lipid Metabolism

Researchers studying hepatic triglyceride synthesis can employ compound 122 at 2.5–10 µM to selectively inhibit DGAT2 in HepG2 cells, as demonstrated by suppressed de novo TG synthesis in this hepatic cell line [1]. The ~9.5-fold selectivity over DGAT1 ensures that observed metabolic phenotypes can be attributed specifically to DGAT2 blockade rather than dual DGAT1/2 inhibition, enabling clean target validation experiments in fatty liver disease models [1].

DGAT2-Selective Control for Inhibitor Screening

Compound 122 serves as a DGAT2-selective control in compound screening cascades where DGAT1 and DGAT2 inhibitory activities must be deconvoluted. Its IC50 of 9.7 µM against DGAT2 in total membranes, contrasted with 91.8 µM against DGAT1, provides a defined selectivity benchmark against which novel DGAT2 inhibitors can be compared [1]. The reference DGAT1 inhibitor used in the same study offers a complementary control for DGAT1-selective activity [1].

Acyl-CoA Competitive Probe for DGAT2

For enzymology laboratories investigating DGAT2 catalytic mechanisms, compound 122 provides a well-characterized acyl-CoA-competitive tool compound. Its competitive behavior with respect to oleoyl-CoA—established through Lineweaver-Burk kinetic analysis—allows researchers to probe the acyl-CoA binding pocket and to benchmark substrate-competitive inhibition kinetics against inhibitors with alternative binding modes, such as the imidazopyridine series [1][2].

Isatin-Based Lead for DGAT2 Inhibitor Optimization

Medicinal chemistry groups pursuing DGAT2 inhibitor development can use compound 122 as a validated starting point for structure-based optimization. The established SAR—requiring both the distal benzyl group and isatin carbonyls for activity—provides clear vectors for chemical modification. The compound's activity in both biochemical (IC50 5 µM) and cellular (TG synthesis suppression at 2.5–10 µM) assays offers a robust baseline for evaluating improved analogs [1].

Application
Selection Property
Validation Focus
Hepatocyte DGAT2 inhibition studies
Selective DGAT2 inhibitor; isozyme discrimination
TG synthesis suppression in hepatic cell models
DGAT2/DGAT1 selectivity screening control
Isozyme-selectivity profile
Benchmarking against reference DGAT1 inhibitor
DGAT2 enzymology & binding-site probe
Acyl-CoA-competitive mechanism
Kinetic analysis and binding mode comparison
DGAT2 inhibitor lead optimization
Validated isatin scaffold with defined SAR
Activity benchmarks and structure-activity relationships
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